4-Anilino-4-oxobutanoic acid
Overview
Description
It is a derivative of succinic acid and aniline, characterized by the presence of both a carboxylic acid group and an aniline group
Mechanism of Action
Target of Action
4-Anilino-4-oxobutanoic acid, also known as Succinanilic acid or 4-Oxo-4-(phenylamino)butanoic acid, is a compound that has been studied for its interaction with the acyltransferase from Mycobacterium smegmatis (MsAcT) . This enzyme plays a crucial role in the formation of amide bonds, which are widely found in many natural compounds, agrochemicals, and pharmaceuticals .
Mode of Action
The compound interacts with its target, the MsAcT enzyme, to facilitate the formation of aminooxo-acids . The reaction involves the use of anilines and a range of different anhydrides . The formation of this compound was obtained with excellent conversion (90%) and short reaction time (1 h) using 1 M aniline, 1 eq. anhydride, and 1 mg mL −1 MsAcT .
Biochemical Pathways
It’s known that the compound plays a role in the enzymatic synthesis of aminooxo-acids, which are important intermediates in various biochemical reactions .
Pharmacokinetics
Vorinostat exhibits dose-proportional pharmacokinetics and a modest food effect .
Result of Action
Given its role in the formation of aminooxo-acids, it’s likely that it influences various biochemical processes that rely on these intermediates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzymatic reaction it’s involved in requires a specific pH and temperature for optimal activity . Furthermore, the presence of other compounds, such as anilines and anhydrides, is necessary for the reaction to occur .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Anilino-4-oxobutanoic acid may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Succinanilic acid can be synthesized through several methods. One common synthetic route involves the reaction of succinic anhydride with aniline under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like pyridine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In industrial settings, the production of succinanilic acid may involve more scalable methods. One approach is the catalytic hydrogenation of maleic anhydride in the presence of aniline . This method allows for the efficient production of succinanilic acid in larger quantities, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Succinanilic acid undergoes various chemical reactions, including:
Oxidation: Succinanilic acid can be oxidized to form corresponding quinones under specific conditions.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Succinanilic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Succinanilic acid is used in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Succinanilic acid can be compared with other similar compounds, such as maleanilic acid and suberanilic acid . These compounds share structural similarities but differ in their chemical properties and applications. For example:
Maleanilic acid: Similar in structure but differs in the position of functional groups, leading to different reactivity and applications.
Suberanilic acid: Known for its antimicrobial properties and used in different biological contexts compared to succinanilic acid.
Succinanilic acid stands out due to its unique combination of functional groups, making it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
4-anilino-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFGFGGLCMGYTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144511 | |
Record name | Succinanilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20144511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-14-7 | |
Record name | 4-Anilino-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinanilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinanilic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Succinanilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20144511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUCCINANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4V0G8222E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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